1-(1-(4-Methoxyphenyl)ethyl)piperidin-4-one
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Overview
Description
1-(1-(4-Methoxyphenyl)ethyl)piperidin-4-one is a chemical compound with a molecular formula of C₁₄H₂₀O₂ It is a derivative of piperidin-4-one and contains a methoxyphenyl group attached to the ethyl side chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxyphenylacetic acid and piperidin-4-one.
Reaction Steps: The process involves the formation of an amide intermediate through the reaction of 4-methoxyphenylacetic acid with piperidin-4-one under dehydration conditions.
Cyclization: The amide intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts.
Purification: The compound is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound oxime.
Reduction Products: Reduction can produce 1-(1-(4-Methoxyphenyl)ethyl)piperidin-4-amine.
Substitution Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-(4-Methoxyphenyl)ethyl)piperidin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar in structure but differs in the presence of a piperazine ring instead of piperidin-4-one.
1-(4-Methoxyphenyl)ethanone: Contains a ketone group instead of the piperidin-4-one moiety.
4-Methoxyacetophenone: Another methoxyphenyl derivative with a different functional group.
These compounds share the methoxyphenyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(15-9-7-13(16)8-10-15)12-3-5-14(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMGBWJDTYHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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